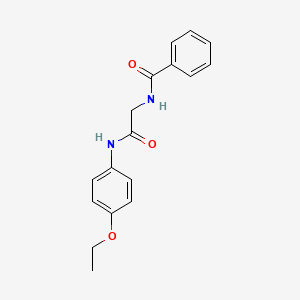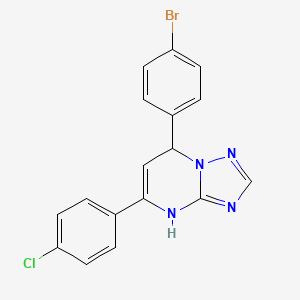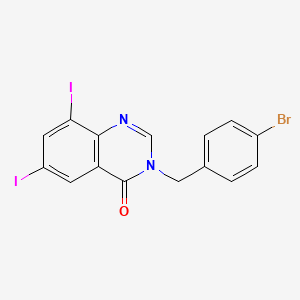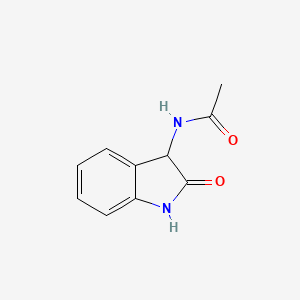
4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C24H21ClN2O6 and a molecular weight of 468.898 g/mol This compound is known for its unique chemical structure, which includes a trimethoxybenzoyl group, a carbohydrazonoyl linkage, and a chlorobenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps. One common synthetic route starts with the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile used .
科学的研究の応用
4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
作用機序
The mechanism of action of 4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The trimethoxybenzoyl group is known to interact with tubulin, a protein involved in cell division, leading to the inhibition of microtubule polymerization. This results in the disruption of the mitotic spindle, ultimately causing cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)phenyl 4-chlorobenzoate: This compound shares the trimethoxybenzoyl and chlorobenzoate moieties but differs in the central linkage, which is a pyrrole ring instead of a carbohydrazonoyl linkage.
2-Ethoxy-4-(2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has similar functional groups but includes ethoxy substituents on the phenyl rings.
Uniqueness
The uniqueness of 4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate lies in its specific combination of functional groups and linkages, which confer distinct chemical and biological properties. Its ability to interact with tubulin and disrupt microtubule dynamics sets it apart from other similar compounds, making it a valuable tool in cancer research and potential therapeutic applications .
特性
CAS番号 |
303087-86-7 |
|---|---|
分子式 |
C24H21ClN2O6 |
分子量 |
468.9 g/mol |
IUPAC名 |
[4-[(E)-[(3,4,5-trimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H21ClN2O6/c1-30-20-12-17(13-21(31-2)22(20)32-3)23(28)27-26-14-15-4-10-19(11-5-15)33-24(29)16-6-8-18(25)9-7-16/h4-14H,1-3H3,(H,27,28)/b26-14+ |
InChIキー |
NKNYLCNOJZFZDL-VULFUBBASA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079760.png)
![N-[4-(hexyloxy)phenyl]acetamide](/img/structure/B15079773.png)
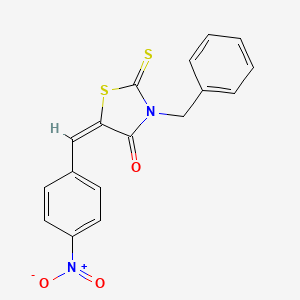
![2-Chlorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15079782.png)
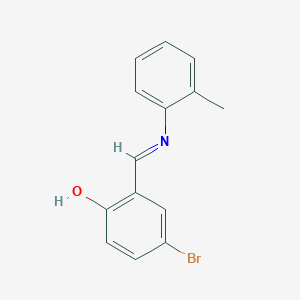
![9-Chloro-2-(4-methoxyphenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B15079787.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079800.png)
![5-({[4-Chloro-3-({3-[2-(octadecyloxy)phenyl]-3-oxopropanoyl}amino)phenyl]sulfonyl}amino)isophthalic acid](/img/structure/B15079815.png)

